molecular formula C6H8N2O2S B13295971 (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

Cat. No.: B13295971
M. Wt: 172.21 g/mol
InChI Key: KUFBSYVFRLJHQT-BYPYZUCNSA-N
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Description

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid is a compound that belongs to the class of amino acids It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the amino acid side chain. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiazole ring. The amino group is then introduced through subsequent reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The thiazole ring can undergo substitution reactions where one or more atoms are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, influencing various biological pathways. The amino acid side chain allows the compound to participate in biochemical reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-3-(1,2,4-triazol-4-yl)propanoic acid: Similar structure but with a triazole ring instead of a thiazole ring.

    (3S)-3-amino-3-(1,3-oxazol-4-yl)propanoic acid: Contains an oxazole ring instead of a thiazole ring.

Uniqueness

The uniqueness of (3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid lies in its thiazole ring, which imparts distinct chemical and biological properties. The presence of sulfur in the ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

(3S)-3-amino-3-(1,3-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H8N2O2S/c7-4(1-6(9)10)5-2-11-3-8-5/h2-4H,1,7H2,(H,9,10)/t4-/m0/s1

InChI Key

KUFBSYVFRLJHQT-BYPYZUCNSA-N

Isomeric SMILES

C1=C(N=CS1)[C@H](CC(=O)O)N

Canonical SMILES

C1=C(N=CS1)C(CC(=O)O)N

Origin of Product

United States

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